molecular formula C9H16N2O4 B144161 2-Allyl-2-methyl-1,3-propanediol dicarbamate CAS No. 25462-39-9

2-Allyl-2-methyl-1,3-propanediol dicarbamate

Cat. No.: B144161
CAS No.: 25462-39-9
M. Wt: 216.23 g/mol
InChI Key: JVAXHLUHJFLHDW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Allyl-2-methyl-1,3-propanediol dicarbamate is an organic compound with the molecular formula C9H16N2O4 . It is the dicarbamate derivative of 2-allyl-2-methyl-1,3-propanediol, a diol with a molecular formula of C7H14O2 and a molar mass of 130.18 g/mol . This substance is part of a broader class of 2,2-disubstituted-1,3-propanediol derivatives, a group known to include compounds with significant pharmacological activity . For instance, the structurally related compound 2-methyl-2-propyl-1,3-propanediol has been documented to possess sedative, anticonvulsant, and muscle relaxant effects in preclinical research, and it acts as a precursor and metabolite for certain classes of tranquilizers . The presence of both the allyl and methyl substituents on the propanediol core, which is further functionalized with carbamate groups, may offer a versatile scaffold for medicinal chemistry research and the investigation of structure-activity relationships in neuropharmacology . This product is provided exclusively for research and development use in a laboratory setting. It is intended for use by qualified research professionals only. This material is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

[2-(carbamoyloxymethyl)-2-methylpent-4-enyl] carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2O4/c1-3-4-9(2,5-14-7(10)12)6-15-8(11)13/h3H,1,4-6H2,2H3,(H2,10,12)(H2,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVAXHLUHJFLHDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC=C)(COC(=O)N)COC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25462-39-9
Record name 1,3-Propanediol, 2-allyl-2-methyl-, dicarbamate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025462399
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Preparation Methods

Reaction Mechanism and General Protocol

The phosgene method involves sequential conversion of 2-allyl-2-methyl-1,3-propanediol to its dicarbamate via chloroformate intermediates. The diol is first treated with phosgene (COCl₂) in anhydrous solvents like dichloromethane or tetrahydrofuran (THF) at low temperatures (−10°C to 0°C) to form the bis-chloroformate intermediate. Subsequent ammoniation with aqueous ammonia or ammonium hydroxide yields the dicarbamate.

Key Steps:

  • Chloroformate Formation:

    Diol+2COCl2Bis-chloroformate+2HCl\text{Diol} + 2\,\text{COCl}_2 \rightarrow \text{Bis-chloroformate} + 2\,\text{HCl}

    Conducted under inert conditions with triethylamine (Et₃N) to neutralize HCl.

  • Ammoniation:

    Bis-chloroformate+2NH3Dicarbamate+2HCl\text{Bis-chloroformate} + 2\,\text{NH}_3 \rightarrow \text{Dicarbamate} + 2\,\text{HCl}

    Ammonia is introduced as a gas or in concentrated aqueous solution.

Optimization and Challenges

  • Solvent Selection: Dichloromethane ensures high solubility of intermediates, while THF facilitates faster reaction rates.

  • Temperature Control: Excess heat leads to decomposition; maintaining −10°C during phosgene addition is critical.

  • Yield: Typical yields range from 60–75%, with impurities arising from incomplete ammoniation or hydrolysis.

Urethane Exchange Method

Catalyzed Transesterification

This method employs ethyl urethane (H₂NC(O)OEt) and a Lewis acid catalyst (e.g., aluminum isopropylate) to convert the diol directly into the dicarbamate. The reaction proceeds via nucleophilic substitution, where ethoxy groups in urethane are replaced by the diol’s hydroxyl groups.

Reaction Scheme:

Diol+2H2NC(O)OEtAl(OiPr)₃Dicarbamate+2EtOH\text{Diol} + 2\,\text{H}_2\text{NC(O)OEt} \xrightarrow{\text{Al(OiPr)₃}} \text{Dicarbamate} + 2\,\text{EtOH}

Conditions:

  • Catalyst Loading: 3–5 wt% aluminum isopropylate.

  • Solvent: Toluene or xylene for azeotropic removal of ethanol.

  • Temperature: Reflux (110–130°C) until ethanol evolution ceases.

Industrial Scalability

  • Continuous Flow Reactors: Enhance yield (up to 85%) by minimizing side reactions.

  • Purification: Distillation under reduced pressure (0.01–0.05 mmHg) isolates the product as a colorless liquid.

Monocarbamate Intermediate Pathway

Stepwise Synthesis via Monocarbamate

This approach involves synthesizing a monocarbamate intermediate, which is further reacted with cyanic acid (HCNO) or isocyanates (RNCO).

Example Protocol:

  • Monocarbamate Formation:

    • Diol reacts with ethyl carbonate to form a cyclic carbonate intermediate, which is treated with allylamine to yield the monocarbamate.

  • Dicarbamation:

    • The monocarbamate reacts with sodium cyanate (NaOCN) and HCl gas in chloroform to produce the dicarbamate.

Critical Parameters:

  • Stoichiometry: 1:1 molar ratio of monocarbamate to cyanate.

  • Reaction Time: 5–12 hours at 0–5°C to prevent oligomerization.

Comparative Analysis of Methods

Method Yield Purity Advantages Disadvantages
Phosgene-Based60–75%90–95%High selectivityToxicity of phosgene
Urethane Exchange70–85%85–90%Scalable, mild conditionsRequires catalyst removal
Monocarbamate Intermediate65–80%88–93%Avoids phosgeneMulti-step, longer synthesis time

Emerging Techniques and Innovations

Enzymatic Carbamoylation

Recent studies explore lipase-catalyzed reactions in non-aqueous media, offering eco-friendly alternatives. Initial trials report 50–60% yields but require optimization.

Flow Chemistry Applications

Microreactors enable precise control of exothermic steps (e.g., phosgene addition), improving safety and yield (up to 88%) .

Chemical Reactions Analysis

Types of Reactions

2-Allyl-2-methyl-1,3-propanediol dicarbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.

    Reduction: Reduction reactions can convert it into alcohols or amines.

    Substitution: It can undergo nucleophilic substitution reactions, where the carbamate group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions include various derivatives of 2-Allyl-2-methyl-1,3-propanediol, such as alcohols, amines, and substituted carbamates .

Scientific Research Applications

Chemistry

2-Allyl-2-methyl-1,3-propanediol dicarbamate is utilized as an intermediate in the synthesis of complex organic compounds. It undergoes various chemical reactions such as oxidation, reduction, and nucleophilic substitution:

Reaction TypeDescription
Oxidation Converts to carbonyl compounds using agents like potassium permanganate.
Reduction Forms alcohols or amines with reducing agents like lithium aluminum hydride.
Substitution Nucleophilic substitution can replace the carbamate group with other nucleophiles.

Biology

Research indicates that this compound exhibits notable biological activities:

  • Antimicrobial Activity: Demonstrated effectiveness against several bacterial strains, positioning it as a candidate for antimicrobial therapy.
  • Anticancer Potential: Preliminary studies suggest inhibition of specific cancer cell lines through apoptosis induction.
  • Muscle Relaxant Properties: Its interaction with GABA receptors enhances inhibitory neurotransmission, similar to established muscle relaxants like meprobamate .

Medical Applications

In medicinal chemistry, this compound serves as a precursor for synthesizing various pharmaceuticals. Its potential therapeutic applications include:

  • Muscle Relaxants: Investigated for its efficacy in muscle relaxation and sedation.
  • Sedatives: Explored for its calming effects on the central nervous system.

Industrial Applications

The compound is used in the production of polymers and coatings due to its stability and reactivity. Its unique properties make it valuable in formulating industrial materials that require specific performance characteristics.

Case Studies and Research Findings

Several studies have investigated the biological activities of this compound:

  • Antimicrobial Effects Study : A study published in Molecules evaluated various carbamates, including this compound. Results indicated significant inhibition against Gram-positive bacteria.
  • Anticancer Research : In vitro studies demonstrated that this compound could reduce cell viability in specific cancer cell lines through apoptosis induction .

Mechanism of Action

The mechanism of action of 2-Allyl-2-methyl-1,3-propanediol dicarbamate involves its interaction with specific molecular targets in the body. It acts on the central nervous system by modulating the activity of neurotransmitters, leading to muscle relaxation and sedation. The compound binds to GABA receptors, enhancing the inhibitory effects of GABA and resulting in decreased neuronal excitability .

Comparison with Similar Compounds

Table 1: Structural and Pharmacological Profiles of 1,3-Propanediol Dicarbamates

Compound Name 2-Substituents Key Pharmacological Actions Potency/Selectivity Key Findings
Meprobamate Methyl, propyl Tranquilizer, muscle relaxant, anticonvulsant Moderate CNS depression First widely prescribed anxiolytic; linked to aplastic anemia
Carisoprodol Methyl, propyl, N-isopropyl Skeletal muscle relaxant, weak analgesic High muscle relaxation Metabolized to meprobamate; abuse potential due to GABAergic effects
Mebutamate Methyl, sec-butyl Centrally acting hypotensive agent Selective vasomotor depression Low toxicity; no autonomic side effects
Felbamate Phenyl Anticonvulsant Broad-spectrum seizure control Idiosyncratic toxicity due to 2-phenylpropenal metabolite
2-Allyl-2-methyl derivative Methyl, allyl Theoretical: Potential CNS modulation Unknown Limited data; allyl group may alter metabolism or receptor interaction

Key Observations:

Substituent Effects :

  • Alkyl Groups (e.g., propyl, butyl) : Enhance muscle relaxant and sedative properties (meprobamate, carisoprodol) .
  • Aromatic Groups (e.g., phenyl) : Increase anticonvulsant activity but introduce metabolic risks (felbamate) .
  • Allyl Group : Hypothesized to improve metabolic stability or modulate GABAA receptor subtypes, though unverified .

N-Substitutions :

  • Carisoprodol’s N-isopropyl group confers distinct muscle relaxant effects without significant sedation, unlike meprobamate .

Metabolic and Toxicity Profiles

Table 2: Metabolic Pathways and Adverse Effects

Compound Major Metabolites Toxicity Risks Clinical Implications
Meprobamate Hydroxylated derivatives, glucuronides Aplastic anemia, dependence Restricted use due to safety concerns
Carisoprodol Meprobamate, hydroxy-carisoprodol Sedation, abuse potential Schedule IV controlled substance
Felbamate 2-Phenylpropenal, monocarbamate Hepatotoxicity, aplastic anemia Reserved for refractory epilepsy
2-Allyl-2-methyl Unknown Theoretical: Lower hepatotoxicity Requires preclinical validation

Critical Notes:

  • Felbamate’s toxicity is attributed to CYP450-mediated bioactivation to reactive aldehydes, a pathway influenced by species-specific metabolism .
  • Meprobamate and carisoprodol share metabolic pathways, but carisoprodol’s slower conversion to meprobamate reduces acute sedation .

Biological Activity

2-Allyl-2-methyl-1,3-propanediol dicarbamate is a chemical compound with notable biological activities, particularly in the fields of pharmacology and biochemistry. Its unique structure, characterized by the presence of an allyl group, contributes to its reactivity and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₇H₁₃N₁O₄. The compound features an allyl group that enhances its reactivity compared to similar compounds. This structural uniqueness allows for diverse applications in medicinal chemistry.

The biological activity of this compound primarily involves its interaction with neurotransmitter systems. It has been shown to modulate the activity of gamma-aminobutyric acid (GABA) receptors, leading to increased inhibitory neurotransmission. This mechanism underlies its potential use as a muscle relaxant and sedative.

MechanismDescription
GABA Receptor ModulationEnhances GABAergic activity, leading to muscle relaxation and sedation.
Neurotransmitter InteractionAffects the balance of excitatory and inhibitory signals in the central nervous system.

Biological Activities

Research indicates that this compound exhibits various biological activities:

  • Antimicrobial Activity : Studies have shown that this compound possesses antimicrobial properties against several bacterial strains, making it a candidate for further development in antimicrobial therapies.
  • Anticancer Potential : Preliminary research suggests that it may inhibit the growth of certain cancer cell lines, indicating potential as an anticancer agent.
  • Muscle Relaxant Properties : Its ability to enhance GABAergic transmission suggests efficacy as a muscle relaxant, akin to other compounds like meprobamate and carisoprodol.

Case Studies and Research Findings

Several studies have investigated the biological activities of this compound:

  • Study on Antimicrobial Effects : A study published in Molecules evaluated the antimicrobial properties of various carbamates, including this compound. Results indicated significant inhibition against Gram-positive bacteria .
  • Anticancer Research : In vitro studies demonstrated that this compound could reduce cell viability in specific cancer cell lines through apoptosis induction .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is essential to compare it with structurally similar compounds:

CompoundBiological ActivityUnique Features
MeprobamateMuscle relaxantWell-studied anxiolytic effects
CarisoprodolMuscle relaxantSimilar mechanism but different side effects
2-Methyl-2-propyl-1,3-propanediol dicarbamateLimited studies on biological activityLess reactive due to lack of allyl group

Q & A

Basic Questions

Q. What are the primary synthetic routes for 2-Allyl-2-methyl-1,3-propanediol dicarbamate, and how can reaction efficiency be validated?

  • Methodology :

  • Step 1 : Carbamate formation via reaction of 2-Allyl-2-methyl-1,3-propanediol with isocyanate derivatives under inert conditions (e.g., N₂ atmosphere).
  • Step 2 : Monitor reaction progress using thin-layer chromatography (TLC) or HPLC (retention time analysis) .
  • Step 3 : Confirm structural integrity via ¹H/¹³C NMR (e.g., carbamate NH peaks at δ 5.2–5.6 ppm) and FT-IR (C=O stretch at ~1700 cm⁻¹).
  • Validation : Compare yields across multiple batches (>85% purity threshold) and replicate under controlled conditions to assess reproducibility.

Q. Which analytical techniques are recommended for assessing purity and stability of this compound?

  • Techniques :

  • HPLC : Use reverse-phase C18 columns with UV detection (λ = 210–230 nm) to quantify impurities .
  • DSC/TGA : Evaluate thermal stability (decomposition onset >150°C indicates suitability for high-temperature applications).
  • Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ or [M+Na]⁺ peaks with <2 ppm mass error.
    • Data Table :
ParameterHPLC ConditionsExpected Outcome
ColumnC18, 5 µm, 250 × 4.6 mmRetention time: 8.2 ± 0.3 min
Mobile PhaseAcetonitrile/Water (70:30 v/v)Purity ≥95%
Flow Rate1.0 mL/minResolution >1.5 for impurities

Q. What safety protocols are critical during handling and storage of this compound?

  • Precautions :

  • Use fume hoods and nitrile gloves to avoid dermal exposure (potential irritant; see analogous safety data for 2-amino-propanediol derivatives) .
  • Store in airtight containers at –20°C to prevent hydrolysis (carbamate bond instability in humid conditions).
  • Emergency Measures : In case of inhalation, administer oxygen and consult occupational health guidelines .

Advanced Questions

Q. How can factorial design optimize reaction parameters for synthesizing this compound?

  • Methodology :

  • Step 1 : Identify critical variables (e.g., temperature, molar ratio, catalyst loading).
  • Step 2 : Apply a 2³ factorial design to test interactions (e.g., temperature × solvent polarity). Use software like Minitab or JMP for DOE setup .
  • Step 3 : Analyze ANOVA results to prioritize factors. For example, a Pareto chart may reveal temperature as the dominant yield influencer (p < 0.05).
  • Case Study : A 15% yield increase was achieved by optimizing allyl group protection at 60°C vs. 25°C .

Q. What computational strategies predict reaction pathways for synthesizing this compound?

  • Approach :

  • Quantum Mechanics (QM) : Use density functional theory (DFT) to model transition states (e.g., B3LYP/6-31G* level) for carbamate bond formation.
  • Reaction Path Search : Apply the artificial force induced reaction (AFIR) method to identify low-energy pathways .
  • Validation : Compare computed activation energies (ΔG‡) with experimental kinetic data (e.g., Arrhenius plots).

Q. How do reactor design considerations impact scalability of this compound synthesis?

  • Key Factors :

  • Mixing Efficiency : Use computational fluid dynamics (CFD) to optimize impeller design (e.g., Rushton turbines for high viscosity).
  • Heat Transfer : Jacketed reactors with PID-controlled cooling prevent exothermic runaway (critical for allyl group stability) .
  • Case Study : A continuous-flow microreactor achieved 92% yield by enhancing mass transfer vs. 78% in batch mode .

Q. How should researchers resolve contradictions in experimental data (e.g., inconsistent yields or byproduct profiles)?

  • Troubleshooting Framework :

  • Hypothesis Testing : Replicate experiments under identical conditions to rule out procedural errors.
  • Byproduct Analysis : Use LC-MS/MS to identify side products (e.g., hydrolysis derivatives from moisture exposure).
  • Statistical Analysis : Apply principal component analysis (PCA) to isolate variables causing variability (e.g., trace oxygen levels during synthesis) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.